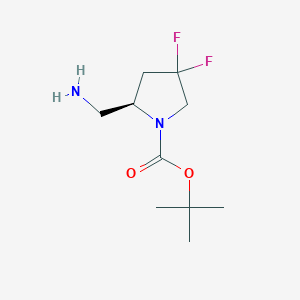

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRFRDWLNRHXMY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301121036 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407991-24-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine CAS number

An In-Depth Technical Guide to (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a synthetically versatile, chiral building block of significant interest in contemporary drug discovery and medicinal chemistry.[1][2][3] The strategic incorporation of a gem-difluoro moiety on the pyrrolidine ring offers profound advantages, including enhanced metabolic stability and modulation of the pKa of the neighboring nitrogen atom, which can be critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides an in-depth exploration of this compound, covering its physicochemical properties, a validated synthetic pathway, key applications, and detailed analytical and handling protocols designed for researchers and drug development professionals.

Physicochemical Properties and Structural Identification

A precise understanding of the compound's properties is foundational for its effective use in synthesis and screening. The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1407991-24-5 | [4] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | Inferred from structure |

| Molecular Weight | 236.26 g/mol | Inferred from structure |

| IUPAC Name | tert-butyl (R)-(4,4-difluoropyrrolidin-2-yl)methylcarbamate | N/A |

| Appearance | Typically an oil or low-melting solid | [5] |

| Storage Temperature | 2-8°C | [3][6] |

| Key Functional Groups | Boc-protected amine, primary amine (after deprotection), gem-difluoro group, chiral center | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved from its corresponding carboxylic acid precursor, (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid.[7][8] The chosen pathway emphasizes robust and high-yielding transformations common in medicinal chemistry.

Synthetic Workflow

The multi-step synthesis involves the reduction of a carboxylic acid to a primary alcohol, conversion to a suitable leaving group, nucleophilic displacement with an azide, and subsequent reduction to the target primary amine.

Caption: Synthetic pathway from carboxylic acid to the target amine.

Detailed Experimental Protocol & Causality

Step 1: Reduction of the Carboxylic Acid The reduction of the carboxylic acid to the primary alcohol is a critical first step. A mixed anhydride approach is preferred for its mild conditions, which avoids racemization and is compatible with the Boc protecting group.

-

Dissolve (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF and cool to 0°C.

-

Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). The formation of the mixed anhydride activates the carboxyl group for reduction.

-

After stirring for 30 minutes, add a solution of sodium borohydride (NaBH₄) (1.5 eq) in water dropwise. NaBH₄ is a mild reducing agent that selectively reduces the activated anhydride without affecting the Boc group.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

-

Work up by quenching with a saturated NH₄Cl solution and extracting with ethyl acetate.

Step 2: Sulfonylation of the Alcohol Conversion of the primary alcohol to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution.

-

Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Et₃N acts as a base to neutralize the HCl generated during the reaction.

-

Stir at 0°C for 1-2 hours. The reaction is typically rapid.

-

Wash the reaction mixture with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification due to its potential instability.

Step 3: Azide Displacement The azide ion (N₃⁻) is a robust nucleophile for Sₙ2 reactions and serves as a precursor to the primary amine.

-

Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0 eq) and heat the mixture to 80°C. The higher temperature is necessary to drive the Sₙ2 reaction to completion.

-

Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Purify the resulting azide by column chromatography on silica gel.

Step 4: Reduction of the Azide The final step is the reduction of the azide to the desired primary amine. Catalytic hydrogenation is the cleanest and most effective method.

-

Dissolve the purified azide (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.[9]

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable scaffold in medicinal chemistry.[3][10]

-

Metabolic Stability: The gem-difluoro group at the C4 position sterically shields adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common strategy to enhance the half-life of drug candidates.

-

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen. This can be crucial for optimizing ligand-receptor interactions, improving cell permeability, and avoiding off-target effects associated with highly basic centers.

-

Chiral Scaffolding: The (R)-stereochemistry provides a fixed three-dimensional orientation, which is essential for achieving high-affinity and selective interactions with chiral biological targets like enzymes and receptors.[5]

-

Synthetic Handle: The primary aminomethyl group, protected by the acid-labile Boc group, serves as a versatile point of attachment for building more complex molecular architectures through amide bond formation, reductive amination, or other C-N bond-forming reactions.[2][11]

Caption: Key structural features and their relevance in drug design.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR: Expected signals include a singlet around 1.4 ppm for the 9 protons of the Boc group, multiplets for the pyrrolidine ring protons, and signals corresponding to the aminomethyl protons.[12][13]

-

¹³C NMR: Will show a characteristic signal for the Boc carbonyl (~155 ppm), signals for the quaternary carbon of the Boc group (~80 ppm), and a triplet for the CF₂ carbon due to fluorine coupling.

-

¹⁹F NMR: A complex multiplet is expected, confirming the presence of the gem-difluoro group.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess, ee).

-

Column: A chiral stationary phase is required (e.g., Chiralcel OD-H).[12]

-

Mobile Phase: Typically a mixture of n-hexane and a polar alcohol like ethanol or isopropanol.[12]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore.

-

Validation: The method is validated by running a racemic sample to ensure baseline separation of the (R) and (S) enantiomers. The analysis of the synthesized material should show a single major peak corresponding to the (R)-enantiomer.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[3][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Safety: While specific toxicity data is not available, compounds with amine functional groups should be treated as potential irritants. Avoid inhalation, ingestion, and skin contact. The Boc protecting group is stable under basic and mild acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl in dioxane, which should be handled with appropriate care.[14][15]

Caption: The dual nature of the Boc group: stability and controlled lability.

Conclusion

This compound is a high-value chemical tool for overcoming common challenges in drug discovery. Its strategic design incorporates features that enhance metabolic stability and allow for precise stereochemical control, while the versatile Boc-protected amine provides a reliable handle for synthetic elaboration. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in the rational design and synthesis of next-generation therapeutics.

References

- 1. tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | 1033245-12-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1407991-24-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid 97% | CAS: 536747-87-2 | AChemBlock [achemblock.com]

- 8. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid(536747-87-2) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Strategic Advantage of Gem-Difluorination: A Technical Guide to (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] Among the various fluorination strategies, the incorporation of a gem-difluoro (CF₂) group is particularly advantageous. This motif serves as a non-hydrolyzable isostere for a carbonyl group or a hydrated aldehyde, and can significantly modulate the acidity of neighboring protons and the conformational preferences of the molecule.[2][3]

This technical guide provides an in-depth exploration of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine , a chiral building block that synergistically combines the benefits of a pyrrolidine ring, a common scaffold in FDA-approved drugs, with the strategic placement of a gem-difluoro group.[2] The presence of the Boc-protected amine and the specific (R)-stereochemistry at the C2 position makes this a highly versatile and valuable intermediate for the synthesis of complex, biologically active molecules. This guide will delve into its core physicochemical properties, provide a plausible synthetic route with detailed protocols, discuss its potential applications in drug discovery, and outline essential safety and handling procedures.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. The molecular formula of this compound is C₁₀H₁₈F₂N₂O₂ . Based on this, the key quantitative data are summarized below.

| Property | Value |

| Molecular Weight | 236.26 g/mol |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |

| Storage Temperature | 2-8°C is recommended for long-term storage to prevent degradation |

The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols and for characterization by mass spectrometry.

The Impact of Gem-Difluorination on Molecular Properties

The introduction of the CF₂ group at the 4-position of the pyrrolidine ring has several predictable and advantageous effects on the molecule's properties relevant to drug design:

-

Metabolic Stability: The C4 position of the pyrrolidine ring can be susceptible to oxidative metabolism. The presence of two electron-withdrawing fluorine atoms shields this position from enzymatic attack, thereby increasing the metabolic half-life of drug candidates incorporating this scaffold.[1][4]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The CF₂ group will contribute to an increased logP value compared to its non-fluorinated counterpart.[4]

-

pKa Modulation: The strong inductive effect of the two fluorine atoms will lower the pKa of the pyrrolidine nitrogen (after deprotection of the Boc group), making it less basic. This can be crucial for optimizing the binding interactions with biological targets and for improving pharmacokinetic properties by reducing unwanted interactions with acidic off-targets.[4]

-

Conformational Rigidity: The gem-difluoro group can influence the puckering of the pyrrolidine ring, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target protein.

Synthesis and Purification: A Plausible Experimental Workflow

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of the Carboxylic Acid

-

Dissolution: Dissolve (R)-1-Boc-4-oxo-pyrrolidine-2-carboxylic acid (1.0 eq) in a mixture of toluene and methanol (10:1 v/v).

-

Esterification: Cool the solution to 0°C and add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the dropwise addition of acetic acid. Concentrate the mixture under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification.

Step 2: Gem-Difluorination of the Ketone

-

Safety First: This step should be performed in a well-ventilated fume hood, as DAST and its byproducts are toxic.

-

Reaction Setup: Dissolve the crude methyl (R)-1-Boc-4-oxo-pyrrolidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Fluorination: Cool the solution to -78°C and add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain methyl (R)-1-Boc-4,4-difluoro-pyrrolidine-2-carboxylate.

Step 3: Amide Formation

-

Amidation: Dissolve the purified difluoro ester (1.0 eq) in methanol and add a 7N solution of ammonia in methanol (excess).

-

Reaction Conditions: Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-1-Boc-4,4-difluoro-pyrrolidine-2-carboxamide.

Step 4: Reduction of the Amide to the Amine

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Amide: Cool the suspension to 0°C and add a solution of the crude carboxamide (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Quenching (Fieser work-up): Cool the reaction to 0°C and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Final Isolation: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the final product, this compound.

Spectroscopic Characterization: What to Expect

While experimental data for the target molecule is not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR:

-

Boc Group: A sharp singlet at approximately 1.45 ppm, integrating to 9 protons.

-

Pyrrolidine Ring Protons: Complex multiplets between 2.0 and 4.0 ppm. The protons on the carbon bearing the aminomethyl group (C2) and the gem-difluoro group (C4) will show characteristic splitting patterns due to coupling with each other and with the fluorine atoms.

-

Aminomethyl Protons: A multiplet between 2.8 and 3.2 ppm, integrating to 2 protons.

-

Amine Protons: A broad singlet, the chemical shift of which will depend on the concentration and solvent.

¹³C NMR:

-

Boc Group: Resonances around 80 ppm (C(CH₃)₃) and 155 ppm (C=O).

-

Pyrrolidine Ring Carbons: The carbon at the C4 position will appear as a triplet due to coupling with the two fluorine atoms, with a chemical shift in the range of 115-125 ppm. The other ring carbons will appear between 25 and 60 ppm.

-

Aminomethyl Carbon: A signal around 40-45 ppm.

¹⁹F NMR:

-

A complex multiplet is expected, as the two fluorine atoms are diastereotopic and will couple with each other and with the adjacent protons on the pyrrolidine ring.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 237.14, and potentially fragments corresponding to the loss of the Boc group ([M-Boc+H]⁺ at m/z 137.08) or isobutylene ([M-C₄H₈+H]⁺ at m/z 181.10).

Applications in Drug Discovery

This compound is a prime candidate for use as a chiral building block in the synthesis of novel therapeutics. The pyrrolidine scaffold is a key component of numerous drugs targeting a wide range of diseases.[2] The strategic placement of the gem-difluoro group and the aminomethyl side chain allows for diverse functionalization and exploration of chemical space.

Caption: Potential applications in drug discovery workflows.

Potential therapeutic areas where this building block could be impactful include:

-

Oncology: As a scaffold for inhibitors of kinases or protein-protein interactions.

-

Infectious Diseases: In the development of novel antibacterial or antiviral agents.

-

Neuroscience: For the synthesis of ligands for CNS receptors and transporters.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. The following guidelines should be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood, especially during reactions involving volatile or toxic reagents.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably at 2-8°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a sophisticated and highly valuable building block for modern medicinal chemistry. Its unique combination of a chiral pyrrolidine core, a versatile aminomethyl handle, and the strategic incorporation of a gem-difluoro group offers a powerful tool for addressing some of the key challenges in drug discovery, such as metabolic instability and off-target effects. While direct experimental data for this specific compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and application, grounded in established chemical principles and data from closely related analogs. As the demand for novel and effective therapeutics continues to grow, the strategic use of such fluorinated scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Introduction

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif (CF₂) is particularly valuable as a bioisostere for carbonyl groups or ethereal oxygens. When integrated into cyclic structures like pyrrolidine, a privileged scaffold in numerous FDA-approved drugs, it offers a powerful tool for modulating molecular properties.

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral building block of significant interest. It combines the conformational constraints of the pyrrolidine ring, the stereochemical information at the C2 position, and the metabolic blockade offered by the C4-gem-difluoro group. This guide provides an in-depth, field-proven synthetic pathway to this valuable compound, emphasizing the causality behind experimental choices and providing robust, actionable protocols.

Part 1: Overall Synthetic Strategy & Retrosynthesis

The synthesis of this compound is strategically designed to control stereochemistry from the outset and introduce the key functional groups in a logical sequence. The chosen pathway begins with a readily available chiral precursor, N-Boc-(4R)-hydroxy-L-proline, to establish the desired (R)-stereocenter at C2.

The retrosynthetic analysis reveals a four-stage approach:

-

Final Amine Formation: The target aminomethyl group can be accessed from a precursor alcohol via a robust azide displacement route.

-

Alcohol Precursor: The required hydroxymethyl group at C2 is formed by the selective reduction of a methyl ester.

-

Gem-Difluorination: The critical 4,4-difluoro moiety is installed via deoxofluorination of a 4-keto group.

-

Chiral Starting Material: The entire synthesis is founded on the chiral scaffold of (4R)-hydroxy-L-proline, ensuring stereochemical integrity throughout the sequence.

This strategy is outlined in the workflow diagram below.

Caption: Retrosynthetic analysis of the target compound.

Part 2: Detailed Synthesis Pathway & Experimental Protocols

The forward synthesis is a robust, multi-step process designed for scalability and reproducibility. Each step has been optimized to ensure high yields and purity, minimizing the need for complex purification procedures.

Caption: Overall forward synthesis workflow.

Step 1: Synthesis of (R)-1-Boc-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate

The synthesis begins with the esterification of commercially available N-Boc-(4R)-hydroxy-L-proline, followed by oxidation of the secondary alcohol at C4 to the corresponding ketone. The Dess-Martin periodinane (DMP) oxidation is chosen for its mild, neutral reaction conditions, high selectivity, and excellent functional group compatibility, which prevents side reactions like epimerization.[1][2][3]

Experimental Protocol:

-

Esterification: N-Boc-(4R)-hydroxy-L-proline (1.0 eq) is dissolved in a 1:4 mixture of methanol and dichloromethane. The solution is cooled to 0 °C, and (trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq) is added dropwise until a persistent yellow color is observed. The reaction is quenched with acetic acid, and the solvent is removed under reduced pressure to yield the methyl ester, which is used without further purification.

-

Oxidation: The crude N-Boc-(4R)-hydroxy-L-proline methyl ester is dissolved in dry dichloromethane (DCM, approx. 0.15 M).

-

Dess-Martin periodinane (1.5 eq) is added portion-wise at room temperature.[3]

-

The reaction mixture is stirred for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (1:1 w/w).

-

The mixture is stirred vigorously for 30 minutes until the layers are clear. The organic layer is separated, washed with saturated NaHCO₃, brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the 4-keto derivative as a white solid.

Step 2: Deoxofluorination to Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate

This step is the core transformation for introducing the gem-difluoro group. Diethylaminosulfur trifluoride (DAST) is an effective deoxofluorinating agent for converting ketones to gem-difluorides. The reaction must be performed under anhydrous conditions at low temperatures to minimize side reactions.

Experimental Protocol:

-

To a solution of (R)-1-Boc-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a fluorinated polyethylene bottle, add ethanol (0.2 eq) as a reaction initiator.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or ¹⁹F NMR.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash chromatography (ethyl acetate/hexanes) to yield Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate as a colorless oil.

Step 3: Reduction of the Ester to (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

Selective reduction of the methyl ester to the primary alcohol is achieved using sodium borohydride activated by a Lewis acid, such as lithium chloride. This system forms lithium borohydride in situ, a reagent capable of reducing esters while being milder than lithium aluminum hydride (LAH), thus preserving the acid-sensitive Boc protecting group.[4][5][6]

Experimental Protocol:

-

Dissolve Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an argon atmosphere.

-

Add anhydrous lithium chloride (LiCl) (2.0 eq) followed by sodium borohydride (NaBH₄) (2.0 eq).[4]

-

Add anhydrous ethanol (3 volumes relative to THF) and stir the resulting suspension at room temperature overnight.

-

Cool the mixture in an ice-water bath and carefully adjust the pH to ~4 by the gradual addition of 10% aqueous citric acid.

-

Concentrate the mixture in vacuo to remove the organic solvents.

-

Add water to the residue and extract with dichloromethane (3x).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude alcohol, which is often pure enough for the next step. If necessary, purify by flash chromatography.

Step 4: Conversion of Alcohol to the Primary Amine

This transformation is reliably executed via a three-step sequence: mesylation of the alcohol, displacement with azide, and subsequent reduction to the amine. This pathway avoids the use of phthalimide (Gabriel synthesis) and offers high yields with clean conversions.

Experimental Protocol:

-

Mesylation:

-

Dissolve (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Add triethylamine (TEA) (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude mesylate, which is used immediately in the next step.[7]

-

-

Azide Displacement:

-

Dissolve the crude mesylate in anhydrous dimethylformamide (DMF, 0.2 M).

-

Add sodium azide (NaN₃) (3.0 eq).

-

Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.[7]

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain (R)-1-Boc-2-(azidomethyl)-4,4-difluoropyrrolidine.

-

-

Azide Reduction (Hydrogenation):

-

Dissolve the azide intermediate in methanol or ethanol (0.1 M).

-

Add Palladium on carbon (10% Pd/C, 10 mol % catalyst loading).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for disappearance of the azide peak at ~2100 cm⁻¹).[8]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, with high purity.

-

An alternative to hydrogenation is the Staudinger Reduction , which is particularly useful if other reducible functional groups are present.[9][10]

-

Staudinger Protocol: Dissolve the azide in THF/water (e.g., 4:1). Add triphenylphosphine (1.1 eq) and stir at room temperature for 8-12 hours. The iminophosphorane intermediate is hydrolyzed in situ to the amine. Concentrate the solvent and purify by chromatography to remove triphenylphosphine oxide.

Part 3: Data Summary & Visualization

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | N-Boc-(4R)-hydroxy-L-proline methyl ester | Dess-Martin Periodinane | DCM | RT | 85-95% |

| 2 | 4-Oxo-pyrrolidine derivative | DAST, EtOH (cat.) | DCM | -78 °C to RT | 60-75% |

| 3 | 4,4-Difluoro-pyrrolidine ester | NaBH₄, LiCl, EtOH | THF | RT | 90-98% |

| 4a | Primary Alcohol | MsCl, TEA | DCM | 0 °C | >95% (crude) |

| 4b | Mesylate | NaN₃ | DMF | 80 °C | 80-90% |

| 4c | Azide | H₂, 10% Pd/C | MeOH | RT | 95-99% |

Mechanistic Visualization

Caption: Simplified mechanism of deoxofluorination.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 4. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 10. Staudinger Reaction [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

Fluorine-containing motifs are of paramount importance in modern drug design. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 4,4-difluoropyrrolidine scaffold, in particular, offers a conformationally restricted ring system with a gem-difluoro group that can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group. The (R)-chirality at the 2-position, coupled with the primary amine functionality, makes (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine a versatile synthon for creating novel chemical entities with therapeutic potential. Accurate spectroscopic characterization is the cornerstone of ensuring the identity and purity of such critical building blocks.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous compounds, including non-fluorinated and differently substituted pyrrolidine and piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the aminomethyl group, and the Boc-protecting group. The presence of two fluorine atoms will introduce complex splitting patterns (coupling) for the adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.10 - 3.90 | m | 1H | H-2 |

| ~ 3.80 - 3.50 | m | 2H | H-5 |

| ~ 3.20 - 2.90 | m | 2H | -CH₂NH₂ |

| ~ 2.60 - 2.20 | m | 2H | H-3 |

| ~ 1.60 | br s | 2H | -NH₂ |

| 1.47 | s | 9H | -C(CH₃)₃ |

Causality Behind Predictions:

-

H-2: This proton, being adjacent to the chiral center and the nitrogen atom of the pyrrolidine ring, is expected to appear as a multiplet in the downfield region.

-

H-5: These protons are adjacent to the nitrogen atom and will also be shifted downfield.

-

-CH₂NH₂: The methylene protons of the aminomethyl group are diastereotopic and will likely appear as a complex multiplet.

-

H-3: These protons are adjacent to the CF₂ group and will exhibit geminal and vicinal coupling to both protons and fluorine atoms, resulting in a complex multiplet.

-

-NH₂: The amine protons typically appear as a broad singlet and their chemical shift can be concentration-dependent and may exchange with D₂O.

-

-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will give a sharp singlet.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of the Boc-protecting group carbons, the pyrrolidine ring carbons, and the aminomethyl carbon. The carbon attached to the two fluorine atoms (C-4) will show a characteristic triplet due to one-bond C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.5 | C=O (Boc) |

| ~ 123.0 (t, ¹JCF ≈ 245 Hz) | C-4 |

| ~ 80.0 | -C(CH₃)₃ |

| ~ 60.0 | C-2 |

| ~ 50.0 | C-5 |

| ~ 45.0 | -CH₂NH₂ |

| ~ 40.0 (t, ²JCF ≈ 25 Hz) | C-3 |

| 28.4 | -C(CH₃)₃ |

Causality Behind Predictions:

-

C=O (Boc): The carbonyl carbon of the Boc group is expected in the typical downfield region for carbamates.

-

C-4: This carbon will be significantly downfield due to the deshielding effect of the two fluorine atoms and will appear as a triplet with a large one-bond C-F coupling constant.

-

-C(CH₃)₃: The quaternary carbon of the Boc group will be around 80 ppm.

-

C-2 and C-5: These carbons are attached to the nitrogen atom and will be in the 50-60 ppm range.

-

-CH₂NH₂: The aminomethyl carbon will be in a similar region to other aliphatic amine carbons.

-

C-3: This carbon, being adjacent to the CF₂ group, will show a triplet splitting due to two-bond C-F coupling.

-

-C(CH₃)₃: The methyl carbons of the Boc group will give a single sharp peak around 28 ppm.

2.1.3. ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms at C-4. This signal will be a multiplet due to coupling with the adjacent protons at C-3 and C-5.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -90 to -110 | m |

Causality Behind Predictions:

-

The chemical shift of gem-difluoroalkanes typically falls in this range. The multiplicity will be complex due to coupling to the four neighboring protons on C-3 and C-5.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 235.15 | [M+H]⁺ |

| 179.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 135.09 | [M - Boc + H]⁺ |

Causality Behind Predictions:

-

[M+H]⁺: The protonated molecular ion is expected to be the base peak.

-

[M - C₄H₈ + H]⁺: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene.

-

[M - Boc + H]⁺: Loss of the entire Boc group is another characteristic fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Infrared (IR) Data (thin film or KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, broad | N-H stretch (amine) |

| 2975 - 2850 | Medium | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (Boc) |

| 1400 - 1350 | Strong | C-N stretch |

| 1250 - 1050 | Strong | C-F stretch |

Causality Behind Predictions:

-

N-H stretch: The primary amine will show characteristic broad absorption bands.

-

C-H stretch: Aliphatic C-H bonds will have signals in this region.

-

C=O stretch: The carbonyl of the Boc group will give a strong, sharp absorption.

-

C-N stretch: The C-N bonds of the pyrrolidine and aminomethyl group will have absorptions in this fingerprint region.

-

C-F stretch: The strong C-F bonds will give rise to intense absorptions in the fingerprint region.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols should be followed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥ 400 MHz for ¹H). Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Infrared Spectroscopy Analysis

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The detailed analysis of expected NMR, MS, and IR data, grounded in the established behavior of analogous structures, offers a valuable resource for researchers and drug development professionals. The provided experimental protocols outline the necessary steps to obtain high-quality data for this important chiral building block, facilitating its unambiguous identification and use in the synthesis of novel therapeutic agents.

An In-Depth Technical Guide to the Structural Analysis of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Introduction: The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral building block of significant interest in contemporary medicinal chemistry. Its structure marries the conformational rigidity of the pyrrolidine ring with the metabolic stability and unique stereoelectronic properties imparted by the gem-difluoro group at the C4 position. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and the primary amine on the C2-aminomethyl substituent provide orthogonal handles for synthetic elaboration, making this molecule a versatile scaffold for the construction of complex molecular architectures.

The strategic introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The highly polarized C-F bond, one of the strongest in organic chemistry, can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's binding affinity and membrane permeability. In the context of the pyrrolidine ring, gem-difluorination at the C4 position has a pronounced effect on the ring's conformational preferences, a phenomenon that can be exploited to pre-organize a molecule for optimal interaction with its biological target. This guide provides a comprehensive structural analysis of this compound, offering insights into its spectroscopic signature and conformational behavior.

Molecular Structure and Key Features

The fundamental structure of this compound is characterized by a five-membered pyrrolidine ring with several key substituents that dictate its chemical reactivity and three-dimensional shape.

Caption: 2D representation of this compound highlighting the key functional groups.

The stereochemistry at the C2 position is (R), which is crucial for its application in asymmetric synthesis and for the specific stereochemical requirements of its biological targets.

Spectroscopic Characterization: A Predictive Analysis

While a complete set of publicly available experimental spectra for this specific molecule is elusive, a detailed prediction of its spectroscopic features can be made based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons and couplings to fluorine.

-

Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9H, is characteristic of the tert-butyl protons.

-

Aminomethyl Group (CH₂NH₂): The two protons of the aminomethyl group are diastereotopic and are expected to appear as a complex multiplet, likely between 2.7 and 3.0 ppm. The primary amine protons (NH₂) would likely appear as a broad singlet around 1.5-2.5 ppm, the chemical shift of which is dependent on concentration and solvent.

-

Pyrrolidine Ring Protons:

-

H2: The proton at the chiral center (C2) would likely be a multiplet around 3.8-4.1 ppm, coupled to the protons on C3 and the aminomethyl group.

-

H3 Protons: The two protons on C3 are diastereotopic and would appear as complex multiplets, likely in the range of 1.9-2.3 ppm. They will exhibit geminal coupling to each other and vicinal coupling to H2 and the protons on C5.

-

H5 Protons: The two protons on C5 are also diastereotopic and are expected to be multiplets in the region of 3.2-3.6 ppm, coupled to each other and the protons on C4. Their chemical shift is influenced by the adjacent nitrogen of the Boc-protected amine.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be informative, with the carbon signals being split by coupling to the fluorine atoms.

-

Boc Group: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group should appear around 154 ppm.

-

Pyrrolidine Ring and Aminomethyl Carbons:

-

C4: This carbon, directly attached to two fluorine atoms, will exhibit a large one-bond C-F coupling, resulting in a triplet. Its chemical shift is expected to be significantly downfield, likely in the range of 115-125 ppm.

-

C3 and C5: These carbons, adjacent to the CF₂ group, will show two-bond C-F coupling, appearing as triplets. C5 is also adjacent to the ring nitrogen, so it will be further downfield than C3. Expected chemical shifts are approximately 35-45 ppm for C3 and 50-60 ppm for C5.

-

C2: The chiral carbon will appear around 60-65 ppm.

-

Aminomethyl Carbon (CH₂NH₂): This carbon is expected in the range of 40-45 ppm.

-

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, the two fluorine atoms at C4 are diastereotopic due to the chiral center at C2. This will result in two distinct signals in the ¹⁹F NMR spectrum, which will appear as an AB quartet, with each peak further split by couplings to the adjacent protons on C3 and C5. The chemical shifts are expected to be in the range of -90 to -110 ppm (relative to CFCl₃). The magnitude of the geminal ²JFF coupling is typically large, on the order of 240-260 Hz.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H Stretch: A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine (NH₂).

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds.

-

C=O Stretch: A strong absorption band around 1690 cm⁻¹ for the carbonyl of the Boc protecting group.

-

C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region are characteristic of C-F bonds.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 237.2. Fragmentation would likely involve the loss of the Boc group (-100 amu) or isobutylene from the Boc group (-56 amu).

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ |

| Molecular Weight | 236.26 g/mol |

| ¹H NMR (ppm) | ~1.4 (s, 9H), 1.9-2.3 (m, 2H), 2.7-3.0 (m, 2H), 3.2-3.6 (m, 2H), 3.8-4.1 (m, 1H) |

| ¹³C NMR (ppm) | ~28 (3C), 35-45 (t), 40-45, 50-60 (t), 60-65, ~80, 115-125 (t), ~154 |

| ¹⁹F NMR (ppm) | -90 to -110 (AB quartet) |

| IR (cm⁻¹) | 3300-3400 (N-H), 2850-3000 (C-H), ~1690 (C=O), 1000-1200 (C-F) |

| MS (ESI+) | m/z 237.2 [M+H]⁺ |

Conformational Analysis: The Influence of Gem-Difluorination

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twist forms. The substituents on the ring significantly influence the preferred conformation. The introduction of a gem-difluoro group at the C4 position has a profound stereoelectronic impact on the ring pucker.

The strong inductive effect of the two fluorine atoms influences the bond lengths and angles of the pyrrolidine ring. More importantly, stereoelectronic interactions such as the gauche effect play a crucial role in determining the conformational preference.[1][2] The gauche effect in fluorinated systems often leads to a preference for conformations where the C-F bond is gauche to other electron-withdrawing groups or polar bonds.[3] In 4,4-difluoropyrrolidines, this effect, along with steric considerations, will favor a specific ring pucker that minimizes unfavorable electrostatic interactions and maximizes stabilizing hyperconjugative interactions. Computational studies on similar difluorinated pyrrolidines have shown that the anomeric effect, involving electron delocalization from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN→σ*CF), can also play a role in stabilizing certain conformations.[3]

Caption: Factors influencing the conformational equilibrium of the 4,4-difluoropyrrolidine ring.

The interplay of these effects results in a conformational landscape where certain puckered forms are energetically favored. This has significant implications for the orientation of the aminomethyl substituent, which in turn affects how the molecule can interact with a binding site.

Experimental Protocol: ¹⁹F NMR Analysis

The following provides a generalized protocol for the acquisition of a ¹⁹F NMR spectrum for this compound.

Objective: To obtain a high-resolution ¹⁹F NMR spectrum to observe the chemical shifts and coupling constants of the diastereotopic fluorine atoms.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer with a fluorine probe

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer on the deuterium signal of the CDCl₃.

-

Tune and match the fluorine probe to the correct frequency.

-

-

Data Acquisition:

-

Set the spectrometer to acquire a ¹⁹F spectrum.

-

Use a standard pulse sequence (e.g., a simple pulse-acquire sequence).

-

Set the spectral width to cover the expected range of the fluorine signals (e.g., -80 to -120 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 128 or more scans).

-

Apply proton decoupling to simplify the spectrum and remove ¹H-¹⁹F couplings, which will collapse the multiplets into an AB quartet.

-

Optionally, acquire a proton-coupled ¹⁹F spectrum to observe the through-bond couplings to adjacent protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum. If no internal standard is used, the solvent signal can be used as a secondary reference.

-

Integrate the signals to confirm the 1:1 ratio of the two fluorine atoms.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: A streamlined workflow for the ¹⁹F NMR analysis of this compound.

Conclusion

References

- 1. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8 [sigmaaldrich.com]

- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods - Google Patents [patents.google.com]

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: A Guide to Purity, Characterization, and Impurity Profiling

An In-Depth Technical Guide for Drug Development Professionals

Abstract

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral building block of increasing importance in medicinal chemistry. The strategic incorporation of a gem-difluoro group into the pyrrolidine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as metabolic stability and binding affinity. As with any chiral intermediate destined for pharmaceutical development, rigorous verification of its chemical purity, stereochemical integrity, and structural identity is not merely a quality control measure, but a fundamental requirement for reproducible and successful drug discovery campaigns. This guide provides a comprehensive framework for the purification and in-depth characterization of this fluorinated intermediate, offering field-proven insights and detailed analytical protocols for researchers and drug development professionals.

The Rationale: Significance of Fluorination and Chirality

The synthesis of complex, biologically active molecules demands starting materials of the highest quality. This compound offers two critical features in a single scaffold:

-

Defined Stereochemistry: The (R)-configuration at the C2 position is crucial for establishing specific, high-affinity interactions with chiral biological targets like enzymes and receptors. Ensuring exceptionally high enantiomeric excess (% ee) is paramount, as the (S)-enantiomer may be inactive, have a different pharmacological profile, or even introduce unwanted toxicity.[1]

-

Gem-Difluorination: The C4-difluoro motif is a bioisostere for a methylene group or a carbonyl. This substitution can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the pKa of the nearby aminomethyl group and influence conformational preferences of the pyrrolidine ring, which can be leveraged to fine-tune target engagement.[2]

Given these attributes, a robust analytical workflow is essential to validate every batch of this critical reagent.

Impurity Profiling: Know Your Enemy

The quality of the final product is defined by the absence of impurities. A logical impurity profiling strategy begins with an understanding of the synthetic route. A common approach to synthesizing similar 3- or 4-fluorinated pyrrolidines involves multi-step sequences starting from chiral precursors like L-glutamic acid.[3] A plausible synthesis and the potential process-related impurities are outlined below.

Table 1: Potential Impurities and Their Origins

| Impurity Type | Potential Structure / Identity | Likely Origin | Analytical Method for Detection |

| Enantiomeric Impurity | (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | Incomplete stereoselectivity in synthesis or racemization during a reaction step. | Chiral HPLC |

| Process Intermediate | (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid | Incomplete reduction of the carboxylic acid or corresponding ester. | LC-MS, HPLC |

| Reagent-Related | Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from the N-protection step.[4] | ¹H NMR, GC-MS |

| By-product | Des-Boc compound | Premature deprotection of the Boc group during purification or synthesis.[5] | LC-MS, TLC |

| Solvent-Related | Residual solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate) | Incomplete removal during work-up and drying. | ¹H NMR, GC-HS (Headspace) |

Purification Strategy: From Crude to Ultra-Pure

The primary goal of purification is to remove the impurities listed above. Due to the polar nature of the free amine and the lipophilic Boc group, flash column chromatography on silica gel is the most effective and widely used method.

Causality of Method Selection: Silica gel is a polar stationary phase. The target compound, possessing both a polar amine and a non-polar Boc group, will have intermediate polarity.

-

Non-polar impurities (e.g., residual Boc₂O) will elute first with a low-polarity mobile phase.

-

The desired product will elute next.

-

Highly polar impurities (e.g., the des-Boc derivative or starting materials with free carboxylic acids) will be strongly retained on the silica gel.

A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., Methanol) and a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) is typically required. The basic modifier is critical to prevent peak tailing and potential Boc-deprotection on the acidic silica surface by neutralizing acidic sites and ensuring the primary amine of the product remains in its free base form.

Caption: Workflow for chromatographic purification.

Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm the identity, purity, and stereochemistry of the title compound. A multi-faceted approach is mandatory.

Caption: A comprehensive analytical characterization workflow.

Structural Confirmation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.[6][7]

-

¹H NMR: Provides information on the number and connectivity of protons. Key signals include the large singlet for the Boc group, multiplets for the pyrrolidine ring protons, and signals for the aminomethyl group.

-

¹³C NMR: Confirms the carbon skeleton. The C-F coupling will split the signals for C4 and adjacent carbons (C3 and C5), providing definitive evidence of fluorination. The C4 signal itself will appear as a triplet due to coupling with two fluorine atoms.

-

¹⁹F NMR: This is a direct and highly sensitive method to confirm the presence and environment of the fluorine atoms.[8] A single signal is expected for the two equivalent fluorine atoms, and its chemical shift is characteristic of a gem-difluoroaliphatic system.[9]

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Key Couplings (J) in Hz |

| ¹H | Boc (C(CH₃)₃) | ~ 1.46 | s | - |

| Pyrrolidine (CH₂) | 1.80 - 2.20 | m | - | |

| Aminomethyl (CH₂NH₂) | 2.70 - 3.00 | m | - | |

| Pyrrolidine (CH₂) | 3.20 - 3.60 | m | - | |

| Pyrrolidine (CH) | 3.80 - 4.10 | m | - | |

| ¹³C | Boc (C(CH₃)₃) | ~ 28.5 | q | - |

| Pyrrolidine (CH₂) | ~ 30-40 | t | - | |

| Aminomethyl (CH₂NH₂) | ~ 45.0 | t | - | |

| Pyrrolidine (CH) | ~ 60.0 | d | - | |

| Boc (C(CH₃)₃) | ~ 80.0 | s | - | |

| Pyrrolidine (CF₂) | ~ 120.0 | t | ¹JCF ≈ 240-250 | |

| Boc (C=O) | ~ 155.0 | s | - | |

| ¹⁹F | Pyrrolidine (CF₂) | -90 to -120 | s (proton-decoupled) | - |

Mass Spectrometry (MS): LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular weight.[10]

-

Expected Ion: In positive ion mode, the primary observed ion will be the protonated molecular ion, [M+H]⁺.

-

Molecular Formula: C₁₀H₁₈F₂N₂O₂

-

Molecular Weight: 236.26 g/mol

-

Expected [M+H]⁺: m/z 237.14

-

Fragmentation: Tandem MS (MS/MS) can provide further structural confirmation. Common fragmentation pathways for Boc-protected amines include the loss of the Boc group (-100 amu) or isobutylene (-56 amu).[5] For fluorinated compounds, the loss of HF (-20 amu) is also a characteristic fragmentation pattern.[10]

Chemical and Chiral Purity: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity due to its high resolution, accuracy, and robustness.[1][11][12]

Chemical Purity Assessment (Achiral HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is used to separate the target compound from any impurities that have different polarities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >98% is typically required for drug discovery applications.

Chiral Purity (Enantiomeric Excess) Assessment (Chiral HPLC): This is the most critical analytical test for this compound. It directly separates the (R)- and (S)-enantiomers, allowing for precise quantification of the enantiomeric excess (% ee).

-

Principle of Separation: The separation occurs on a Chiral Stationary Phase (CSP). The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[13] These complexes have different stabilities, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often highly effective for this type of molecule.[11]

-

Method Development: The key is to find a mobile phase that provides baseline separation (Resolution, Rs > 1.5). This typically involves screening different mixtures of a non-polar solvent (like n-hexane or heptane) and a polar alcohol modifier (like isopropanol or ethanol).

-

Calculation of % ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (Area_R and Area_S) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Table 3: Representative Chiral HPLC Method

| Parameter | Condition | Rationale |

| Instrumentation | HPLC system with UV Detector | Standard, reliable setup for quantification.[14] |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSP, effective for a wide range of chiral amines. |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Balances retention and selectivity. Ratio can be optimized. |

| Flow Rate | 1.0 mL/min | Provides good efficiency and reasonable run time. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Wavelength where the carbamate chromophore absorbs. |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers. | The (S)-enantiomer should be <0.5% of the total area for an ee of >99%. |

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (≥400 MHz for ¹H).[6]

-

For ¹³C and ¹⁹F spectra, use proton decoupling.

-

Process the data, including Fourier transform, phase correction, and baseline correction. Integrate the ¹H spectrum and reference all spectra appropriately (e.g., to residual solvent signal or TMS).

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to ~10 µg/mL with the initial mobile phase.

-

LC Conditions:

-

Column: C18, 50 x 2.1 mm, 2.6 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Range: m/z 70-500.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.[10]

-

-

Analysis: Inject the sample and identify the peak corresponding to [M+H]⁺ in the resulting mass spectrum.

Protocol 3: Chiral HPLC for Enantiomeric Excess Determination

-

Sample Preparation: Prepare a solution of the compound at approximately 0.5 mg/mL in the mobile phase.

-

HPLC Setup:

-

Equilibrate the chiral column (as specified in Table 3) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Run the analysis for a sufficient time to allow both enantiomers to elute (typically 15-20 minutes).

-

To confirm peak identity, inject a sample of the racemic or (S)-enantiomer standard, if available.

-

-

Calculation: Integrate the peak areas for the (R)- and (S)-enantiomers and calculate the % ee as described previously.[13]

Conclusion

The successful application of this compound in a drug development program is critically dependent on its analytical validation. A systematic approach combining chromatographic purification with a suite of orthogonal analytical techniques—NMR for structure, mass spectrometry for molecular weight, and both achiral and chiral HPLC for purity and enantiomeric excess—provides a self-validating system of quality control.[11] By implementing the strategies and protocols detailed in this guide, researchers can ensure the integrity of this valuable building block, thereby enhancing the reliability and reproducibility of their synthetic efforts and ultimately contributing to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 14. pharmaguru.co [pharmaguru.co]

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry

An In-Depth Technical Guide to (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine for Advanced Drug Discovery

This compound is a highly valuable, stereochemically defined building block for researchers, scientists, and drug development professionals. Its structure is distinguished by four key features: a chiral pyrrolidine core, a versatile primary amine handle, a robust tert-butyloxycarbonyl (Boc) protecting group, and a gem-difluoro motif at the C4 position. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to explore three-dimensional chemical space effectively.[1][2]

The strategic incorporation of fluorine atoms, particularly as a gem-difluoro group, offers a sophisticated method for modulating a drug candidate's physicochemical and pharmacokinetic properties. This modification can block metabolic oxidation at the fluorinated carbon, alter the pKa of adjacent functional groups, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound, empowering research teams to leverage its potential in their drug discovery programs.

Commercial Availability and Procurement

While not as ubiquitous as simpler pyrrolidine derivatives, this compound is accessible through specialized chemical suppliers who focus on novel building blocks for research and development. Procurement typically falls into two categories: direct "in-stock" purchase from fine chemical providers or custom synthesis requests from contract research organizations (CROs).

For researchers, it is imperative to request and scrutinize the Certificate of Analysis (CoA) upon procurement. Key validation data to verify include:

-

Purity: Assessed by HPLC or GC.

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Enantiomeric Purity: Determined by chiral HPLC, ensuring the correct (R)-enantiomer is supplied.

Below is a summary of representative commercial sources. Availability and catalog numbers may vary, so direct inquiry is always recommended.

| Supplier | Purity | CAS Number | Available Quantities | Notes |

| ChemUniverse | >95% | 1000017-06-8 | Custom Quote | Often provides custom synthesis for non-stock items.[4] |

| BOC Sciences | >97% | 1000017-06-8 | mg to kg | Lists a wide range of pyrrolidine building blocks.[] |

| Aladdin | >97% | 1000017-06-8 | Inquiry | Strong presence in research chemicals, may require inquiry for this specific derivative.[6] |

Synthetic Route and Mechanistic Rationale

Understanding the synthesis of this compound is critical, whether for in-house production or for quality assessment of a custom-synthesized batch. The most logical and field-proven approach begins with a chiral precursor, typically (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid, which is commercially available.[7] The synthesis is a multi-step process designed for high stereochemical fidelity.

The overall transformation focuses on the selective conversion of the C2-carboxylic acid into an aminomethyl group without disturbing the stereocenter or the gem-difluoro moiety.

Caption: A validated synthetic pathway from a carboxylic acid precursor.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard organic chemistry transformations for similar structures.[8][9]

Step 1: Reduction of the Carboxylic Acid

-

Dissolve (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add borane-THF complex (1.0 M solution in THF, 1.5 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Mesylation of the Primary Alcohol

-

Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C.

-

Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 2-3 hours.

-

Upon completion, wash the reaction mixture sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting mesylate is often used immediately in the next step without further purification.

Step 3: Azide Displacement

-

Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF, 0.3 M).

-

Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-70 °C.

-

Stir for 12-18 hours until the displacement is complete (monitored by LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash extensively with water and then brine to remove DMF.

-

Dry over anhydrous sodium sulfate and concentrate to yield the crude azide intermediate.

Step 4: Reduction of the Azide

-

Dissolve the crude azide (1.0 eq) in methanol or ethyl acetate (0.1 M).

-